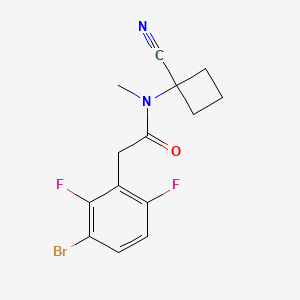
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide likely involves multiple steps, including the formation of the brominated difluorophenyl intermediate, the cyanocyclobutyl intermediate, and their subsequent coupling with a methylacetamide group. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could involve scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to remove or alter specific functional groups.
Substitution: The bromine atom in the difluorophenyl group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions would vary depending on the desired transformation but could involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group in place of the bromine atom.
科学研究应用
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds might include other brominated difluorophenyl derivatives or cyanocyclobutyl-containing molecules. Examples could be:
- 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclopropyl)-N-methylacetamide
- 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclopentyl)-N-methylacetamide
Uniqueness
The uniqueness of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide may lie in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF2N2O/c1-19(14(8-18)5-2-6-14)12(20)7-9-11(16)4-3-10(15)13(9)17/h3-4H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUSETUQCVLVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=C(C=CC(=C1F)Br)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














